Cas no 2109583-75-5 (2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2))

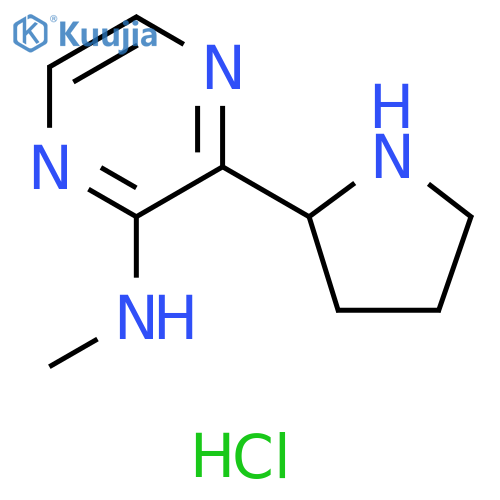

2109583-75-5 structure

商品名:2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2)

CAS番号:2109583-75-5

MF:C9H15ClN4

メガワット:214.695200204849

MDL:MFCD29035014

CID:5164253

2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2)

-

- MDL: MFCD29035014

- インチ: 1S/C9H14N4.ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;/h5-7,11H,2-4H2,1H3,(H,10,13);1H

- InChIKey: NTZQGISSIHHAKZ-UHFFFAOYSA-N

- ほほえんだ: N(C1=NC=CN=C1C1NCCC1)C.Cl

2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB418228-500 mg |

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |

2109583-75-5 | 500MG |

€313.80 | 2023-02-19 | ||

| abcr | AB418228-500mg |

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride; . |

2109583-75-5 | 500mg |

€333.00 | 2024-06-07 | ||

| abcr | AB418228-1g |

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride; . |

2109583-75-5 | 1g |

€397.00 | 2024-06-07 | ||

| abcr | AB418228-5g |

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride; . |

2109583-75-5 | 5g |

€1037.00 | 2024-06-07 | ||

| abcr | AB418228-1 g |

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |

2109583-75-5 | 1 g |

€406.00 | 2023-07-19 | ||

| abcr | AB418228-5 g |

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |

2109583-75-5 | 5 g |

€1,074.00 | 2023-07-19 |

2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2) 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2109583-75-5 (2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2)) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2109583-75-5)2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2)

清らかである:99%/99%/99%

はかる:500mg/1g/5g

価格 ($):197.0/235.0/614.0